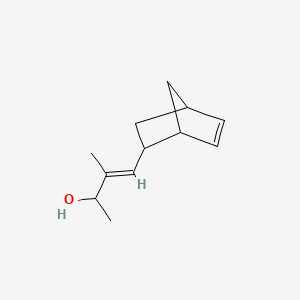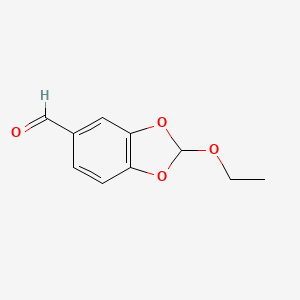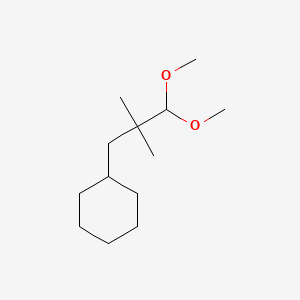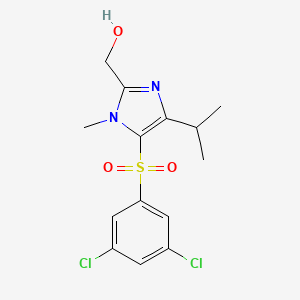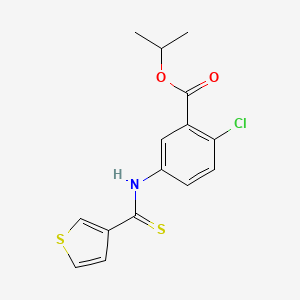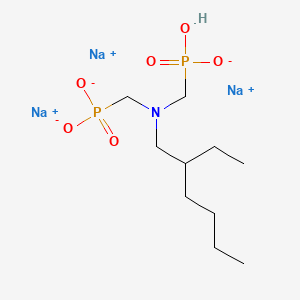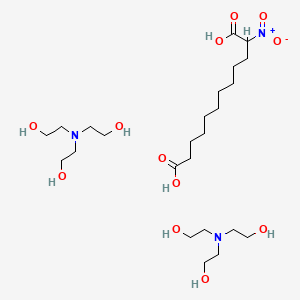
Glycyl-asparaginyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-asparaginyl-glycine is a tripeptide composed of glycine, asparagine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycyl-asparaginyl-glycine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The synthesis typically starts with the attachment of the C-terminal glycine to the resin, followed by the sequential addition of asparagine and the N-terminal glycine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the peptide is synthesized in a liquid medium, which allows for easier scaling up of the process. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-asparaginyl-glycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups within the peptide.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Wissenschaftliche Forschungsanwendungen
Glycyl-asparaginyl-glycine has several applications in scientific research:
Biochemistry: It is used as a model peptide to study protein folding, stability, and interactions.
Medicine: The peptide can be used in drug delivery systems and as a therapeutic agent in various treatments.
Industrial Processes: It is used in the development of biosensors and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of glycyl-asparaginyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-glycine: A dipeptide composed of two glycine residues.
Asparaginyl-glycine: A dipeptide composed of asparagine and glycine.
Glycyl-asparagine: A dipeptide composed of glycine and asparagine.
Uniqueness
Glycyl-asparaginyl-glycine is unique due to its specific sequence and the presence of both glycine and asparagine residues. This combination imparts distinct structural and functional properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
36314-39-3 |
|---|---|
Molekularformel |
C8H14N4O5 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N4O5/c9-2-6(14)12-4(1-5(10)13)8(17)11-3-7(15)16/h4H,1-3,9H2,(H2,10,13)(H,11,17)(H,12,14)(H,15,16)/t4-/m0/s1 |
InChI-Schlüssel |
GGEJHJIXRBTJPD-BYPYZUCNSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |
Kanonische SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


